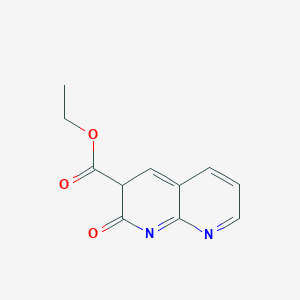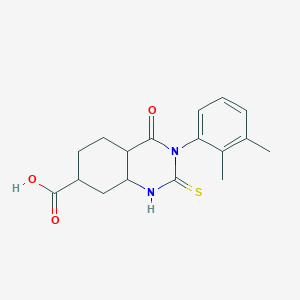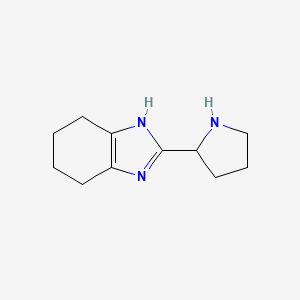
2-(pyrrolidin-2-yl)-4,5,6,7-tetrahydro-1H-1,3-benzodiazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(pyrrolidin-2-yl)-4,5,6,7-tetrahydro-1H-1,3-benzodiazole is a heterocyclic compound that features a pyrrolidine ring fused to a benzodiazole structure. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a scaffold in drug discovery .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(pyrrolidin-2-yl)-4,5,6,7-tetrahydro-1H-1,3-benzodiazole typically involves the construction of the pyrrolidine ring followed by its fusion with the benzodiazole structure. One common method involves the cyclization of appropriate precursors under specific conditions . For instance, the pyrrolidine ring can be synthesized through a cyclocondensation reaction involving a suitable amine and a carbonyl compound .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of high-throughput synthetic methods and optimization of reaction conditions to maximize yield and purity. Catalysts and solvents are often employed to facilitate the reactions and improve efficiency .
Analyse Chemischer Reaktionen
Types of Reactions
2-(pyrrolidin-2-yl)-4,5,6,7-tetrahydro-1H-1,3-benzodiazole can undergo various chemical reactions, including:
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the nitrogen atoms in the benzodiazole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives .
Wissenschaftliche Forschungsanwendungen
2-(pyrrolidin-2-yl)-4,5,6,7-tetrahydro-1H-1,3-benzodiazole has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 2-(pyrrolidin-2-yl)-4,5,6,7-tetrahydro-1H-1,3-benzodiazole involves its interaction with specific molecular targets and pathways. This compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects . The exact pathways involved depend on the specific application and the biological system being studied .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Pyrrolidine: A simpler structure with a five-membered nitrogen-containing ring.
Benzodiazole: A fused ring system containing nitrogen atoms.
Pyrrolizines: Compounds with a similar pyrrolidine ring fused to other heterocycles.
Uniqueness
2-(pyrrolidin-2-yl)-4,5,6,7-tetrahydro-1H-1,3-benzodiazole is unique due to its specific fusion of the pyrrolidine and benzodiazole rings, which imparts distinct chemical and biological properties . This unique structure allows for diverse interactions with biological targets, making it a valuable scaffold in drug discovery .
Eigenschaften
Molekularformel |
C11H17N3 |
|---|---|
Molekulargewicht |
191.27 g/mol |
IUPAC-Name |
2-pyrrolidin-2-yl-4,5,6,7-tetrahydro-1H-benzimidazole |
InChI |
InChI=1S/C11H17N3/c1-2-5-9-8(4-1)13-11(14-9)10-6-3-7-12-10/h10,12H,1-7H2,(H,13,14) |
InChI-Schlüssel |
OMLFQIKPYLMTPN-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC2=C(C1)NC(=N2)C3CCCN3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


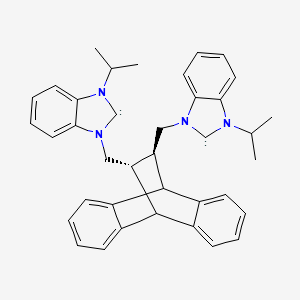
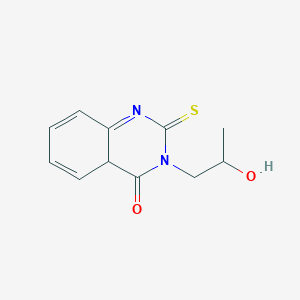
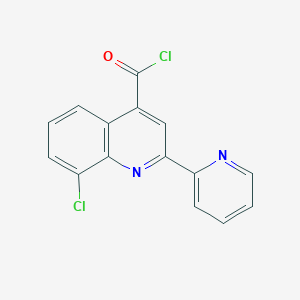
![Tert-butyl (1R,5S,6R)-6-amino-3-azabicyclo[3.1.1]heptane-3-carboxylate](/img/structure/B12347661.png)
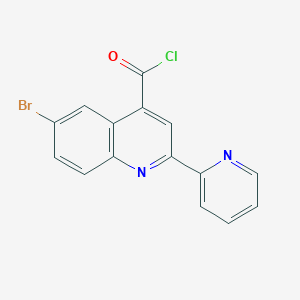
![N-[(2,5-dimethylpyrazol-3-yl)methyl]butan-1-amine;hydrochloride](/img/structure/B12347672.png)
![4-([1,2,4]Triazolo[4,3-a]pyridin-3-yl)aniline](/img/structure/B12347682.png)

![3-[3,5-bis(trifluoromethyl)anilino]-4-[[(1S,2S)-2-(dipentylamino)cyclohexyl]amino]cyclobutane-1,2-dione](/img/structure/B12347699.png)
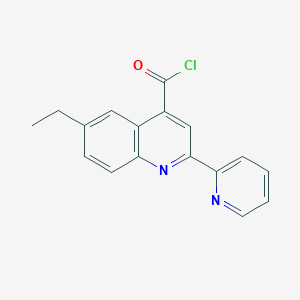
![3-[3,5-bis(trifluoromethyl)anilino]-4-[[(1R,2R)-2-pyrrolidin-1-ylcyclohexyl]amino]cyclobutane-1,2-dione](/img/structure/B12347710.png)
